N-(3-chloro-2-methylphenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide N-(3-chloro-2-methylphenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 1421531-77-2
VCID: VC7484934
InChI: InChI=1S/C16H17ClN4O/c1-11-12(17)5-4-6-13(11)18-16(22)14-7-8-15(20-19-14)21-9-2-3-10-21/h4-8H,2-3,9-10H2,1H3,(H,18,22)
SMILES: CC1=C(C=CC=C1Cl)NC(=O)C2=NN=C(C=C2)N3CCCC3
Molecular Formula: C16H17ClN4O
Molecular Weight: 316.79

N-(3-chloro-2-methylphenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide

CAS No.: 1421531-77-2

Cat. No.: VC7484934

Molecular Formula: C16H17ClN4O

Molecular Weight: 316.79

* For research use only. Not for human or veterinary use.

N-(3-chloro-2-methylphenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide - 1421531-77-2

Specification

CAS No. 1421531-77-2
Molecular Formula C16H17ClN4O
Molecular Weight 316.79
IUPAC Name N-(3-chloro-2-methylphenyl)-6-pyrrolidin-1-ylpyridazine-3-carboxamide
Standard InChI InChI=1S/C16H17ClN4O/c1-11-12(17)5-4-6-13(11)18-16(22)14-7-8-15(20-19-14)21-9-2-3-10-21/h4-8H,2-3,9-10H2,1H3,(H,18,22)
Standard InChI Key OWOMIMZVYPGANH-UHFFFAOYSA-N
SMILES CC1=C(C=CC=C1Cl)NC(=O)C2=NN=C(C=C2)N3CCCC3

Introduction

N-(3-chloro-2-methylphenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide is a complex organic compound with a molecular formula of C16H17ClN4O and a molecular weight of 316.78 g/mol . This compound belongs to the class of pyridazine derivatives, which are known for their diverse biological activities. The structure of this compound includes a chloro-substituted phenyl group and a pyrrolidin-1-yl moiety attached to a pyridazine ring, suggesting potential interactions with various biological targets.

Synthesis

The synthesis of N-(3-chloro-2-methylphenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide typically involves multi-step reactions. A common synthetic route may include the formation of the pyridazine ring followed by the introduction of the pyrrolidin-1-yl group and the chloro-substituted phenyl group. Specific reagents such as chlorinating agents and carboxylation reagents are crucial for these reactions. Reaction conditions like temperature, solvent choice, and reaction time are vital for optimizing yield and minimizing by-products.

Research Findings and Future Directions

While specific research findings on N-(3-chloro-2-methylphenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide are scarce, studies on similar pyridazine derivatives indicate potential in medicinal chemistry. The compound's structure suggests it could be a candidate for drug development, particularly in areas where pyridazine derivatives have shown promise, such as antiviral or anticancer therapies. Future research should focus on evaluating its pharmacological properties and exploring its potential therapeutic applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator